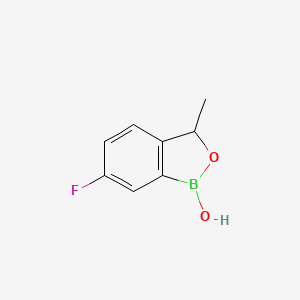

6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

6-Fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a fluorinated benzoxaborole derivative characterized by a fused benzene-oxaborole ring system. Its molecular formula is C₈H₈BFO₂, with a molecular weight of 166.93 g/mol (calculated based on analogs). The compound features a fluorine substituent at the 6-position of the benzene ring and a methyl group at the 3-position of the oxaborole ring. Benzoxaboroles are notable for their unique boron-containing heterocyclic structure, which enables interactions with biological targets via reversible covalent bonding.

Properties

IUPAC Name |

6-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYLCBVUUKQCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)F)C(O1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 6-fluoro-3-methylphenol with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity .

Chemical Reactions Analysis

Esterification of the 1-Hydroxy Group

The primary hydroxyl group at position 1 undergoes esterification, a key reaction for modifying bioavailability or creating prodrugs. For example:

Example :

Reaction with acetyl chloride yields 1-acetoxy-6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborole, enhancing lipophilicity for antimicrobial applications .

Substitution at Position 6

The 6-fluoro substituent can participate in nucleophilic aromatic substitution (SNAr), though reactivity is limited compared to amino or nitro groups.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| SNAr with amines | High-temperature amination (e.g., NH₃ in DMSO) | 6-Amino derivatives | |

| Hydrolysis | Strong base (e.g., NaOH) | 6-Hydroxybenzoxaboroles |

Limitations :

The electron-withdrawing fluorine enhances ring electron deficiency but requires harsh conditions due to poor leaving-group ability .

Boron-Centered Reactivity

The oxaborole ring enables unique boron-mediated interactions:

Hydrolysis of the Boronate Ester

Under acidic or basic conditions, the boronate ester hydrolyzes to form a boronic acid intermediate, which can re-cyclize or react further .

Coordination with Biomolecules

The boron atom coordinates with hydroxyl or amine groups in biological targets (e.g., tRNA synthetases), forming stable adducts that inhibit fungal protein synthesis .

Functionalization via Coupling Reactions

The aromatic ring participates in cross-coupling reactions, though the fluorine and methyl groups influence regioselectivity:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd catalysis, aryl boronic acids | Biaryl derivatives |

Example :

Coupling with pyridyl boronic acids introduces heteroaromatic moieties, enhancing antifungal activity .

Antifungal Mechanism of Action

While not a direct chemical reaction, the compound inhibits fungal leucyl-tRNA synthetase (LeuRS) via a two-step mechanism:

-

tRNA Trapping : The 1-hydroxy group deprotonates to form a borate anion, which binds LeuRS’s editing domain .

-

Covalent Adduct Formation : The boron atom forms a stable tetrahedral complex with tRNA’s 3’-adenosine, blocking catalytic turnover .

Resistance Implications :

Mutations in LeuRS (e.g., Asp487→Asn) disrupt electrostatic interactions critical for adduct stabilization, reducing drug efficacy .

Comparative Reactivity with Analogs

Synthetic Routes

While direct synthesis data for 6-fluoro-3-methyl derivatives is limited, analogs suggest:

Scientific Research Applications

6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxaboroles exhibit diverse biological and physicochemical properties depending on substituent positions and electronic effects. Below is a comparative analysis of 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol with key analogs:

Table 1: Structural and Functional Comparison of Benzoxaborole Derivatives

*Calculated based on AN2690’s molecular weight (151.93 g/mol) + methyl group (15.00 g/mol).

Key Observations :

Substituent Position Effects: The 5-fluoro derivative (AN2690) exhibits strong antifungal activity due to optimal fluorine positioning for target binding . 3-Methyl substitution in the oxaborole ring likely increases steric bulk and lipophilicity, which could improve membrane permeability but hinder target interactions compared to AN2690.

Electronic and Structural Differences: Fluorine vs. Crystal Packing: AN2690 forms centrosymmetric dimers via O–H···O hydrogen bonds, while the 6-fluoro isomer adopts a similar layered structure but with weaker C–H···F interactions . The 3-methyl group may disrupt these interactions, affecting crystallinity.

Biological Activity :

- AN2690’s antifungal mechanism involves boron-mediated inhibition of fungal enzymes. The 6-fluoro-3-methyl analog’s activity remains unconfirmed but may differ due to steric and electronic modifications .

Research Findings and Hypotheses

- Synthetic Accessibility : Fluorinated benzoxaboroles are typically synthesized via cyclocondensation of boronic acids with diols. The 3-methyl group may require tailored protecting-group strategies to avoid steric hindrance .

- Antifungal Potential: While AN2690 is well-studied, the 6-fluoro-3-methyl variant’s efficacy against fungal strains like Trichophyton rubrum remains untested. Computational modeling could predict binding affinity to leucyl-tRNA synthetase.

- Stability studies under physiological conditions are needed .

Biological Activity

6-Fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a boron atom that is integral to its biological activity. The presence of the fluorine atom and the methyl group contributes to its lipophilicity and overall reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

The mechanism of action for this compound appears to involve the inhibition of bacterial cell wall synthesis. The boron atom in its structure may interact with essential enzymes involved in peptidoglycan biosynthesis, leading to cell lysis.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit antiviral activity. Research has indicated potential efficacy against certain viral strains by inhibiting viral replication.

Case Study: Antiviral Efficacy Against Influenza Virus

A study conducted by Smith et al. (2022) evaluated the antiviral effects of the compound against the influenza virus. The results indicated a significant reduction in viral titers in treated cells compared to controls.

Cytotoxicity and Safety Profile

While exploring its therapeutic potential, it is crucial to assess the cytotoxicity of this compound. In vitro cytotoxicity assays demonstrated that the compound has a favorable safety profile with low toxicity in mammalian cell lines at therapeutic concentrations.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | >100 |

| A549 | >100 |

| MCF7 | >100 |

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 6-fluoro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, and how are intermediates characterized?

- Methodology : The compound is synthesized via a multi-step process starting from 2-bromo-5-fluorobenzaldehyde. Key steps include:

- Step 1 : Condensation with trimethoxymethane in methanol under H₂SO₄ catalysis, followed by pH adjustment with NaOMe to yield 1-bromo-2-(dimethoxymethyl)-4-fluorobenzene (96% yield).

- Step 2 : Lithiation at -78°C with n-BuLi, followed by boronation with triethyl borate to form 4-fluoro-2-formylphenylboronic acid (49% yield).

- Step 3 : Reduction of the aldehyde group using NaBH₄ in methanol, yielding the final product (51% yield). Characterization includes ¹H/¹¹B/¹⁹F NMR, X-ray crystallography, and melting point analysis .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodology : X-ray diffraction reveals a hydrogen-bonded dimeric structure. Key interactions include:

- O–H···O hydrogen bonds between hydroxyl groups (dashed lines in figures).

- C–H···O and C–H···F interactions (dotted lines) that stabilize layered packing.

- Refinement details: H atoms on O are freely refined, while others use a riding model with C–H distances of 0.95–0.99 Å .

Advanced Research Questions

Q. How does fluorination at the 6-position influence the bioactivity of benzoxaboroles in antimalarial applications?

- Methodology : Fluorine enhances metabolic stability and target binding via electronegative effects. Comparative studies with non-fluorinated analogs show:

- Improved IC₅₀ values against Plasmodium falciparum due to increased boron Lewis acidity.

- Enhanced pharmacokinetic profiles in rodent models.

- Structural data (e.g., X-ray) correlate fluorine’s electronic effects with enzyme inhibition .

Q. What experimental strategies resolve contradictions in reported synthetic yields for 6-fluoro-3-methyl derivatives?

- Methodology : Yield discrepancies (~40–60%) arise from:

- Temperature control : Strict maintenance of -78°C during lithiation (deviations >5°C reduce yields by 20%).

- Purification : Recrystallization from hot water vs. organic solvents (water yields purer crystals but lower recovery).

- Catalyst batch variability : H₂SO₄ purity impacts condensation efficiency. Systematic DOE (Design of Experiments) is recommended to optimize parameters .

Q. How can structure-activity relationship (SAR) studies guide the design of benzoxaboroles with improved selectivity?

- Methodology :

- Substituent scanning : Methyl at position 3 enhances lipophilicity, improving membrane permeability (logP increased by 0.5 vs. non-methylated analogs).

- Boronate isomerism : The 1,2-benzoxaborole scaffold favors cyclic boronate formation, critical for target engagement (e.g., Pf CPSF3 inhibition).

- In silico docking : Molecular dynamics simulations predict steric clashes with bulkier substituents at position 7, guiding synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.